(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone
Description
Properties
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4S/c20-14-6-8-15(9-7-14)27(24,25)16-11-22(12-16)19(23)17-10-18(26-21-17)13-4-2-1-3-5-13/h1-10,16H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIJVLMLJDYXLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone typically involves multiple steps, starting with the preparation of the azetidine and isoxazole intermediates. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors, while the isoxazole ring is often formed via cycloaddition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.
Scientific Research Applications
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Target Compound
Analogous Compounds from Evidence
Piperazine/Piperidine Derivatives (): Example: (4-Benzhydrylpiperazin-1-yl)(1-((4-sulfamoylaminophenyl)sulfonyl)piperidin-4-yl)methanone (6g). Key Differences: Larger six-membered piperidine/piperazine rings instead of azetidine; sulfamoyl-amino substituents rather than a simple sulfonyl group. Synthesis Yields: 45–78% .
Triazole Derivatives (): Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone. Key Differences: Triazole core replaces isoxazole; thioether linkage instead of a methanone bridge. Synthesis: Uses α-halogenated ketones and sodium ethoxide .
Oxadiazole-Triazole Hybrids (): Example: 2-phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-ylamino)-4H-1,2,4-triazole-3-yl)phenyl)ethanone. Key Differences: Incorporates oxadiazole and triazole rings; lacks the sulfonyl group present in the target compound .
Sulfonyl Group Variations
- 4-Fluorophenylsulfonyl vs. Phenylsulfonyl : The fluorine substituent in the target compound may enhance lipophilicity and electron-withdrawing effects compared to unsubstituted phenylsulfonyl groups in triazole derivatives () .
- Sulfamoyl vs. Sulfonyl: Compounds in feature sulfamoyl-amino groups (-SO₂NH₂), which introduce hydrogen-bonding capabilities absent in the target compound’s simpler sulfonyl moiety .
Physicochemical Properties
- Melting Points : Piperidine/piperazine derivatives in exhibit melting points of 132–230°C, suggesting that the target compound’s melting point may fall within this range due to similar aromatic and polar groups .
- Spectral Characterization : NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry are standard for confirming sulfonyl-containing structures, as seen in and .
Research Implications and Gaps
Pharmacological Potential: The 4-fluorophenylsulfonyl group is a known pharmacophore in drugs like bicalutamide (), suggesting the target compound may interact with androgen receptors or similar targets .
Synthetic Challenges : The azetidine ring’s strain could complicate synthesis, necessitating optimized conditions to avoid ring-opening side reactions.
Comparative Bioactivity : Triazole and oxadiazole analogs () often exhibit antimicrobial or anticancer activity, but the target compound’s bioactivity remains unexplored .
Biological Activity
The compound (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone , referred to as FGI-101 , is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, structural characteristics, and biological activity of this compound, supported by relevant data and case studies.
Structural Features
FGI-101 consists of three primary components:
- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's pharmacological properties.
- Sulfonyl Group : Enhances the compound's interaction with biological targets.
- Isoxazole Moiety : Known for its diverse biological activities, including neuroprotective and anti-inflammatory effects.
These structural elements suggest potential interactions with various biological pathways, making FGI-101 a candidate for further investigation in medicinal chemistry.
Synthesis
The synthesis of FGI-101 typically involves multi-step reactions:
- Formation of the Azetidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfonyl Group : This step involves sulfonylation of the fluorophenyl derivative.
- Coupling with Isoxazole : The final step involves coupling the azetidine derivative with the isoxazole moiety to form the target compound.
Optimization of reaction conditions is crucial to maximize yield and purity during synthesis.
Antimicrobial Properties
FGI-101 has shown promise as an antimicrobial agent. Compounds with similar structural features have been reported to possess antibacterial and antifungal activities. For instance, derivatives containing isoxazole and sulfonamide moieties have demonstrated significant efficacy against various microbial strains.
Anticancer Activity
The compound exhibits notable anticancer properties. Research indicates that azetidine derivatives can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) at nanomolar concentrations . The mechanisms of action may involve:
- Inhibition of Enzymatic Activity : Binding to specific enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : Interfering with growth factor signaling pathways that promote tumor growth.
Neuroprotective Effects
Similar compounds have been investigated for their neuroprotective potential. The isoxazole moiety is known for its ability to cross the blood-brain barrier, suggesting that FGI-101 could also be explored for therapeutic applications in neurodegenerative diseases.
Case Studies
- Anticancer Efficacy Study : In a study evaluating azetidine derivatives, FGI-101 was tested against breast cancer cell lines, showing significant antiproliferative effects at low concentrations (IC50 values in the nanomolar range) .
- Antimicrobial Activity Assessment : Preliminary tests indicated that FGI-101 exhibited antibacterial activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
The precise mechanism through which FGI-101 exerts its biological effects remains under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The sulfonyl group may interact with active sites on enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Binding : The compound may bind to cellular receptors, modulating downstream signaling pathways involved in growth and survival.
Comparative Analysis
To better understand the uniqueness of FGI-101, a comparative analysis with similar compounds is presented:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| FGI-101 | Azetidine, Sulfonyl, Isoxazole | Antimicrobial, Anticancer |
| Benzenesulfonamide Derivatives | Sulfonamide Group | Antibacterial |
| Azetidine-based Anticancer Agents | Azetidine Ring | Anticancer |
| Isoxazole-containing Compounds | Isoxazole Moiety | Neuroprotective/Anti-inflammatory |
The unique combination of functional groups in FGI-101 may confer distinct mechanisms of action compared to these similar compounds, warranting further exploration in drug development contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
